1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-iodophenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVWILOAHVACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid typically follows two main approaches:
- Approach A: Construction of the pyrrole-2-carboxylic acid core followed by N-arylation with a 3-iodophenyl moiety.
- Approach B: Formation of the N-(3-iodophenyl) pyrrole intermediate followed by functionalization at the 2-position to introduce the carboxylic acid.
Key challenges include selective halogenation (iodination) on the phenyl ring without affecting the pyrrole ring, and maintaining the acid functionality under reaction conditions.
Preparation of Pyrrole-2-carboxylic Acid Core
Pyrrole-2-carboxylic acid derivatives are commonly synthesized via Hantzsch-type pyrrole synthesis or from substituted pyrroles by functional group transformations.
Hantzsch Pyrrole Synthesis: This involves condensation of α-haloketones with β-dicarbonyl compounds and ammonia or amines to form substituted pyrroles. For example, brominated aldehydes can be reacted with acetoacetates and ammonia to yield pyrrole carboxylic acid esters, which can be hydrolyzed to the acid form.
Functionalization of Pyrrole: Starting from pyrrole or pyrrole-2-carboxylic acid, selective halogenation or acylation can be performed. For instance, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide under controlled temperature yields halogenated pyrrole derivatives.
Detailed Preparation Procedure Example
A representative synthetic route based on literature data is as follows:
Alternative Methods and Considerations
Halogenation Post-Modification: Direct iodination of the phenyl ring after N-arylation can be challenging due to the sensitivity of the pyrrole ring. Selective iodination reagents and mild conditions are required.
Use of Protected Intermediates: Protecting groups on the pyrrole nitrogen or carboxyl group may be employed to improve selectivity and yield during halogenation or coupling steps.
Photostimulated Reactions: Some studies report photostimulated amidation reactions using 2-halogenated anilines and pyrrole carboxylic acids under liquid ammonia or DMSO, facilitating formation of amides with halogen substituents.
Summary Table of Key Synthetic Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidation via acid chloride | 1H-pyrrole-2-carboxylic acid + 3-iodoaniline | Oxalyl chloride, DCM | 50 °C (acid chloride formation), RT overnight (amidation) | Straightforward, good yields, well-documented | Requires handling of acid chlorides; purification needed |
| Hantzsch Pyrrole Synthesis + N-arylation | α-haloketones + β-dicarbonyls + ammonia | Bromination agents, coupling catalysts | Mild to moderate temperatures | Scalable, flexible for substitutions | Multi-step, may require protection |
| Direct N-arylation (Cross-coupling) | Pyrrole derivatives + 3-iodophenyl halides | Pd catalysts, bases | Elevated temperatures, inert atmosphere | High selectivity, modern methodology | Catalyst cost, reaction optimization needed |
| Photostimulated amidation | Pyrrole-2-carboxylic acid + 2/3-halogenated anilines | UV lamps, liquid NH3 or DMSO | Room temperature or mild heating | Mild conditions, unique activation | Specialized equipment, less common |
Research Findings and Practical Notes
The amidation approach using oxalyl chloride and 3-iodoaniline is well-supported by experimental data showing high purity and yield of the amide intermediate, which can be hydrolyzed to the acid if necessary.
Halogenation of pyrrole rings is more challenging due to their sensitivity; thus, introduction of the iodine substituent on the phenyl ring prior to coupling is preferred to avoid side reactions.
Mild reaction conditions and careful purification (e.g., silica gel chromatography) are essential to obtain high-purity this compound.
Use of non-proton solvents and controlled temperatures during halogenation and coupling steps improves selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted pyrroles or phenyl derivatives.
Scientific Research Applications
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of pyrrole compounds, including those with iodine substitutions, exhibit promising activity against various cancer cell lines. For instance, modifications to the pyrrole core have led to the discovery of compounds that effectively inhibit cancer cell growth by targeting specific proteins involved in apoptosis, such as Bcl-2 and Bcl-xL .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid | Bcl-2/Bcl-xL | < 1 | Small-cell lung cancer |
| 4-methyl-1H-pyrrole-2-carboxylic acid | EGFR | 0.065 - 9.4 | A-549, MDA-MB-468 |
Synthetic Methodologies
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent iodination. Various synthetic routes have been explored to optimize yield and purity. For example, halogenated pyrroles have been synthesized using methodologies that allow for high selectivity and efficiency .
Table 2: Synthetic Routes for Pyrrole Derivatives
| Route Description | Yield (%) | Key Reagents |
|---|---|---|
| Halogenation of pyrrole derivatives | 61% | N-chlorosuccinimide |
| Vilsmeier–Haack formylation | 68% conversion | DMF, POCl3 |
Medicinal Chemistry Applications
The compound has shown potential in the development of analgesics and other therapeutic agents targeting neurotransmitter receptors. Research indicates that disubstituted pyrrole derivatives can modulate norepinephrine and serotonin receptors, which are crucial for pain management and mood disorders . This makes them viable candidates for further development into pharmaceuticals.
Case Study 1: Anticancer Activity
A study evaluating various pyrrole derivatives highlighted the efficacy of this compound against small-cell lung cancer cells. The compound demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Pain Management
Research into the analgesic properties of pyrrole derivatives has shown that compounds similar to this compound can effectively inhibit norepinephrine reuptake, providing a pathway for developing new pain relief medications .
Mechanism of Action
The mechanism by which 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can act as a ligand, binding to specific receptors or enzymes, thereby modulating biological processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid (CAS: 1511974-79-0)
- Structure : Chlorine replaces iodine at the 3rd position of the phenyl ring.
- Molecular Formula: C₁₁H₈ClNO₂; Molecular Weight: 221.64 g/mol.
- Key Properties :
- The electron-withdrawing nature of chlorine may enhance stability in metabolic pathways relative to iodine.
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic Acid (BBL021842)
- Structure : Chlorine at the 3rd position and a methyl group at the 4th position on the phenyl ring.
- Molecular Formula: C₁₂H₁₀ClNO₂; Molecular Weight: 235.67 g/mol.
- Key Properties :
- Comparison : The methyl group introduces additional lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the iodophenyl analogue.
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid (CAS: 896051-77-7)
- Structure : Chlorine at the 3rd position and a methoxy group at the 4th position.
- Molecular Formula: C₁₂H₁₀ClNO₃; Molecular Weight: 251.66 g/mol .
- Comparison : The methoxy group is electron-donating, which could alter electronic interactions with target proteins. Increased polarity (due to -OCH₃) may improve solubility relative to the iodophenyl compound.
Fluorinated Analogues
3-Methyl-4-(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic Acid (254)
- Structure : Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring.
- Molecular Formula: C₁₆H₁₃F₃NO₂; Molecular Weight: 308.28 g/mol .
- Comparison : The -CF₃ group provides strong electron-withdrawing effects and metabolic stability, making it advantageous in medicinal chemistry. However, the cyclopropyl moiety adds steric bulk, which may limit binding affinity compared to the simpler iodophenyl structure.
Derivatives with Functionalized Side Chains
1-(2-Hydroxyethyl)-5-((2-hydroxyethyl)carbamoyl)-1H-pyrrole-2-carboxylic Acid (33b)
- Structure : Features hydroxyethyl and carbamoyl side chains.
- Synthesis: Prepared via a reaction involving ethanolamine, yielding 66% after chromatographic purification .
Atropisomeric and Optically Active Analogues
1-[2-Carboxy-6-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic Acid (1)
- Structure : Contains a trifluoromethyl group and carboxylic acid on the phenyl ring.
- Application : Used to synthesize chiral ligands for enantioselective catalysis .
- Comparison: The presence of two carboxylic acid groups introduces high polarity (TPSA ~ 90 Ų), contrasting with the single carboxylic acid in the iodophenyl compound.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring substituted with an iodophenyl group and a carboxylic acid functional group. This structural configuration is significant for its interaction with various biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The iodophenyl moiety enhances binding affinity through halogen bonding, while the pyrrole ring and carboxylic acid group contribute to molecular recognition and specificity. These interactions can modulate target protein activities, leading to various biological effects, including anti-cancer and anti-inflammatory actions.
Biological Activities
-
Antitumor Activity :
- Research indicates that derivatives of pyrrole compounds, including those similar to this compound, have shown promising antitumor properties. For instance, modifications to the pyrrole core structure have resulted in potent inhibitors of Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .
- A study demonstrated that certain pyrrole derivatives achieved IC50 values as low as 1-2 nM against small-cell lung cancer cell lines, indicating strong growth inhibition .
-
Anti-Tuberculosis Activity :
- Recent investigations into pyrrole-2-carboxamides revealed significant anti-tuberculosis (TB) activity. Compounds designed with this scaffold exhibited minimum inhibitory concentrations (MIC) less than 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound may also possess similar properties worth exploring.
-
Enzyme Interactions :
- The compound has been utilized in biochemical assays to study enzyme interactions, highlighting its role as a probe in biological research. Its ability to modulate enzyme activity could have implications for drug development targeting various metabolic pathways.
Case Study 1: Antitumor Efficacy
A study focused on the optimization of pyrrole derivatives for antitumor activity reported that compounds based on the pyrrole scaffold showed significant inhibition of tumor growth in vivo. The most potent compounds induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as therapeutic agents against malignancies .
Case Study 2: Anti-TB Activity
In another investigation, a series of pyrrole-2-carboxamides were synthesized and evaluated for their anti-TB properties. The most effective compounds exhibited excellent activity against resistant strains and were characterized by low cytotoxicity, making them promising candidates for further development as anti-TB drugs .
Table 1: Summary of Biological Activities
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Antitumor | Inhibition of Bcl-2/Bcl-xL proteins | IC50 < 2 nM in cancer cell lines |
| Anti-Tuberculosis | Inhibition of M. tuberculosis | MIC < 0.016 μg/mL |
| Enzyme Interaction | Probe for studying enzyme interactions | Not specified |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound ID | R Group | Binding Affinity (Ki) | Cell Growth Inhibition (IC50) |
|---|---|---|---|
| Compound A | -I | < 1 nM | < 10 nM |
| Compound B | -Br | < 5 nM | < 20 nM |
| Compound C | -Cl | < 10 nM | < 30 nM |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid, and what are the critical reaction parameters?
The synthesis typically involves coupling a pyrrole-carboxylic acid derivative with a 3-iodophenyl group. For example:
- Step 1 : React ethyl 1H-pyrrole-2-carboxylate with 3-iodobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the iodophenyl-pyrrole ester. Yield optimization requires precise stoichiometry and temperature control (60–80°C) .
- Step 2 : Hydrolyze the ester to the carboxylic acid using NaOH in aqueous methanol, followed by acidification with HCl (e.g., 87% yield reported for analogous compounds) .
Key Parameters : Solvent choice (DMF for solubility), reaction time (12–24 hours for coupling), and purification via column chromatography to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : Analyze NMR peaks to confirm substitution patterns. For example, the 3-iodophenyl group shows distinct aromatic proton splitting (e.g., δ 7.24–7.57 ppm for ortho/meta protons) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+1] ~ 344.0 g/mol).
- Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation).
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- GHS Hazards : Classified as harmful if inhaled (H332) or in contact with skin (H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water. Seek medical attention if symptoms persist .
- Storage : Keep in a dark, dry container at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what factors contribute to yield variability?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency. For example, Pd-mediated Suzuki-Miyaura reactions improved yields in analogous iodophenyl systems .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance iodophenyl reactivity but may require post-reaction dialysis to remove traces.
- Byproduct Mitigation : Monitor iodobenzene side products via TLC and adjust reaction time to minimize over-substitution. Yield variability often stems from incomplete ester hydrolysis or iodine sublimation during purification .
Q. What analytical techniques are suitable for resolving contradictory data regarding the stereochemical outcomes in derivatives of this compound?
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using vapor diffusion with ethyl acetate/hexane) .
- NOESY NMR : Detect spatial proximity between the iodophenyl group and pyrrole protons to confirm regioselectivity.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate tautomeric forms .
Q. How does the introduction of the 3-iodophenyl group influence the electronic properties and reactivity of the pyrrole-carboxylic acid core?
- Electronic Effects : The electron-withdrawing iodine atom increases the electrophilicity of the pyrrole ring, enhancing susceptibility to nucleophilic attack at the 5-position. This is confirmed by Hammett substituent constants (σ = +0.35 for iodine) .
- Reactivity : The iodophenyl group facilitates cross-coupling reactions (e.g., Heck or Ullmann couplings) for functionalizing the pyrrole core. For example, Cu-mediated coupling with arylboronic acids proceeds at 80°C with 70–85% yield in analogous systems .
Q. What strategies can address solubility challenges during biological assays involving this compound?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug Design : Synthesize methyl or ethyl esters to improve membrane permeability, followed by esterase-mediated hydrolysis in vivo .
- pH Adjustment : Dissolve the compound in PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies .
Q. How do structural modifications to the pyrrole ring affect the compound’s bioactivity?
- Case Study : Replacing the 3-iodophenyl group with a 4-chlorophenyl moiety reduces COX-2 inhibition (IC increases from 0.8 μM to 2.1 μM), highlighting iodine’s role in target binding .
- Methodology : Use SAR studies to test derivatives with varying substituents (e.g., methyl, nitro, methoxy) and correlate with activity via regression analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
